

In-depth Technical Guide: Physicochemical Properties of 3-tert-Butoxy-4-bromobenzonitrile

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Compound of Interest

Compound Name: 3-tert-Butoxy-4-bromobenzonitrile

Cat. No.: B1447761

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Disclaimer: Publicly available experimental data on the specific physicochemical properties, biological activity, and detailed experimental protocols for **3-tert-Butoxy-4-bromobenzonitrile** (CAS No. 960309-90-4) is limited. This guide provides confirmed basic identification details and outlines a plausible synthetic approach and general applications based on the chemistry of related compounds for a specialized audience of researchers, scientists, and drug development professionals.

Core Identification

While extensive experimental data is not readily available in published literature, the fundamental identity of **3-tert-Butoxy-4-bromobenzonitrile** is established.

Property	Value
CAS Number	960309-90-4
Molecular Formula	C ₁₁ H ₁₂ BrNO
Molecular Weight	254.12 g/mol
IUPAC Name	3-(tert-butoxy)-4-bromobenzonitrile
Synonyms	4-Bromo-3-[(2-methyl-2-propanyl)oxy]benzonitrile
InChI	InChI=1S/C11H12BrNO/c1-11(2,3)14-10-6-8(7-13)4-5-9(10)12/h4-6H,1-3H3
InChIKey	AFXUFMMOOFMVQMC-UHFFFAOYSA-N
Canonical SMILES	<chem>CC(C)(C)OC1=C(C=C(C=C1)C#N)Br</chem>

Physicochemical Properties

Detailed experimental values for properties such as melting point, boiling point, and solubility of **3-tert-Butoxy-4-bromobenzonitrile** are not found in readily accessible scientific literature or databases. For research and development purposes, these properties would need to be determined experimentally.

Storage Conditions: For long-term stability, storage at -20°C for periods of one to two years is recommended. For short-term storage of one to two weeks, -4°C is suitable.

Experimental Protocols

Plausible Synthetic Route

A likely synthetic pathway to **3-tert-Butoxy-4-bromobenzonitrile** involves the O-alkylation (tert-butylation) of the corresponding phenolic precursor, 4-bromo-3-hydroxybenzonitrile. This method is a common strategy for the synthesis of tert-butyl aryl ethers.

Reaction: Williamson ether synthesis.

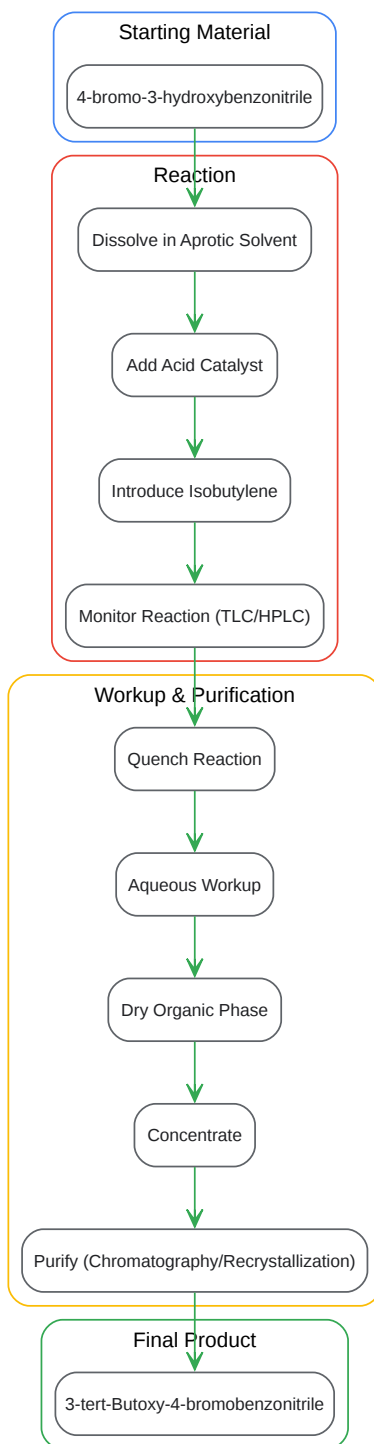
Precursor: 4-bromo-3-hydroxybenzonitrile.

Reagent: A source of a tert-butyl group, such as isobutylene in the presence of an acid catalyst, or potassium tert-butoxide in a suitable solvent.

General Protocol for tert-Butylation of a Phenol:

- Dissolve the phenolic precursor (4-bromo-3-hydroxybenzonitrile) in a suitable aprotic solvent (e.g., dichloromethane or THF).
- Add a strong acid catalyst (e.g., a catalytic amount of sulfuric acid or a Lewis acid).
- Introduce a source of isobutylene (e.g., by bubbling the gas through the solution or using a liquefied source) at a controlled temperature (often at or below room temperature).
- Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction, for example, by adding a weak base.
- Perform an aqueous workup to remove the catalyst and any water-soluble byproducts.
- Dry the organic phase over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate).
- Filter and concentrate the solution under reduced pressure to yield the crude product.
- Purify the crude product using a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the pure **3-tert-Butoxy-4-bromobenzonitrile**.

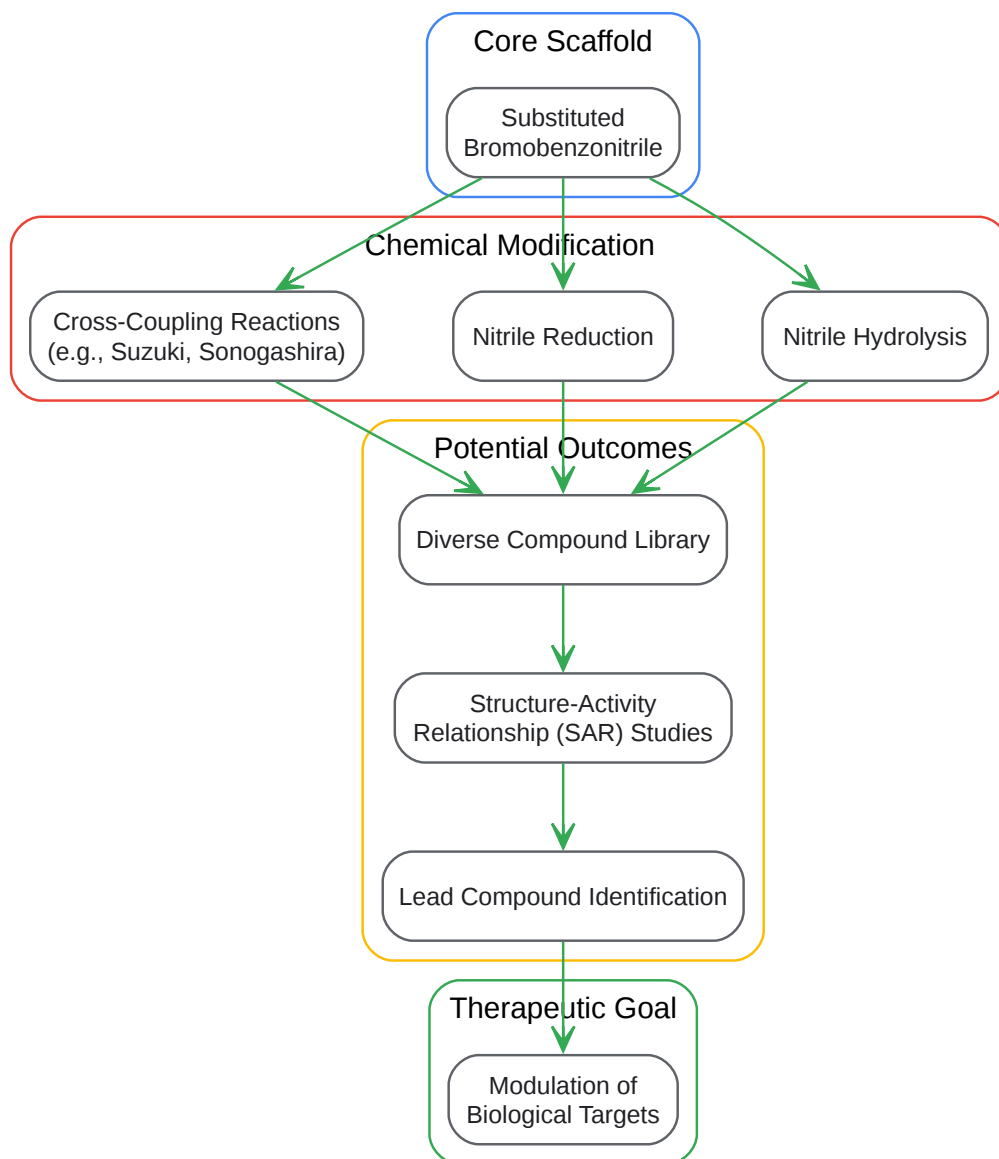
Proposed Synthetic Workflow for 3-tert-Butoxy-4-bromobenzonitrile

[Click to download full resolution via product page](#)Caption: Proposed Synthetic Workflow for **3-tert-Butoxy-4-bromobenzonitrile**.

Role in Drug Development and Signaling Pathways

There is no specific information available in the public domain linking **3-tert-Butoxy-4-bromobenzonitrile** to any particular signaling pathway or biological activity. However, the bromobenzonitrile scaffold is a common structural motif in medicinal chemistry. The bromine atom serves as a useful handle for further chemical modifications, often through cross-coupling reactions, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups. The tert-butoxy group is a bulky, lipophilic substituent that can influence the compound's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

General Role of Substituted Bromobenzonitriles in Drug Discovery



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